molecular formula C7H8N2O4 B14554640 4,4-Dinitrohept-1-en-6-yne CAS No. 62116-17-0

4,4-Dinitrohept-1-en-6-yne

Cat. No.: B14554640
CAS No.: 62116-17-0
M. Wt: 184.15 g/mol
InChI Key: WTAXSHVFRSKFKO-UHFFFAOYSA-N
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Description

4,4-Dinitrohept-1-en-6-yne is an organic compound characterized by the presence of nitro groups and a conjugated system of double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dinitrohept-1-en-6-yne typically involves the nitration of hept-1-en-6-yne. The process begins with the preparation of hept-1-en-6-yne, which can be synthesized through various methods, including the reaction of hept-1-yne with ethylene in the presence of a catalyst. The nitration step involves the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 4,4-positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dinitrohept-1-en-6-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dinitrohept-1-en-6-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dinitrohept-1-en-6-yne involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4,4-Dinitrohept-1-en-6-yne is unique due to the presence of both nitro groups and a conjugated system of double and triple bonds.

Properties

CAS No.

62116-17-0

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

4,4-dinitrohept-1-en-6-yne

InChI

InChI=1S/C7H8N2O4/c1-3-5-7(6-4-2,8(10)11)9(12)13/h1,4H,2,5-6H2

InChI Key

WTAXSHVFRSKFKO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC#C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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